

An In-depth Technical Guide to N-phenethylpiperidine and its Derivatives

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Compound of Interest

Compound Name: *1-Phenethylpiperazine*

Cat. No.: *B155460*

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This technical guide provides a comprehensive overview of the physical and chemical properties of N-phenethylpiperidine, with a particular focus on 4-anilino-N-phenethylpiperidine (ANPP), a key intermediate in the synthesis of fentanyl and its analogs. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, structured data, and visualizations of relevant chemical and biological pathways.

Core Physical and Chemical Properties

N-phenethylpiperidine derivatives are central to the synthesis of potent synthetic opioids. The data presented below pertains to N-phenethyl-4-piperidinone (NPP) and its direct derivative, 4-anilino-N-phenethylpiperidine (ANPP), which is also known as despropionyl fentanyl.[\[1\]](#)

Table 1: Physical and Chemical Properties of N-phenethyl-4-piperidinone (NPP)

Property	Value	Source(s)
Molecular Formula	C ₁₃ H ₁₇ NO	[2][3]
Molar Mass	203.28 g/mol	[2][3]
Appearance	Crystalline solid	[4]
Melting Point	56-60 °C	[2][3]
Density	~1.02 - 1.057 g/cm ³	[2][3]
Solubility	Soluble in ethanol	[2]
CAS Number	39742-60-4	[3]

Table 2: Physical and Chemical Properties of 4-anilino-N-phenethylpiperidine (ANPP)

Property	Value	Source(s)
Molecular Formula	C ₁₉ H ₂₄ N ₂	[4][5][6][7][8]
Molar Mass	280.41 g/mol	[1][6]
Appearance	Off-white solid	[4][6]
Melting Point	94-96 °C	[6]
Boiling Point	172-176 °C at 0.15 Torr	[6]
pKa (Predicted)	9.03 ± 0.10	[6]
Solubility	Soluble in acetonitrile, DMSO, methanol	[6][9]
CAS Number	21409-26-7	[4][5][7][8]

Synthesis and Experimental Protocols

ANPP is a crucial intermediate in several documented synthesis routes for fentanyl. The "Siegfried method" is a commonly cited pathway that involves the reductive amination of N-phenethyl-4-piperidinone (NPP) with aniline.[1][2][3][10]

Experimental Protocol: Synthesis of 4-anilino-N-phenethylpiperidine (ANPP) via Reductive Amination (Siegfried Method)

This protocol is a composite of methodologies described in the scientific literature.

Materials:

- N-phenethyl-4-piperidinone (NPP)
- Aniline
- Sodium borohydride (NaBH_4) or Sodium triacetoxyborohydride
- Methanol (dry)
- Methylene chloride
- Acetic acid
- 4A Molecular Sieves
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Sodium chloride (saturated solution)
- Tetrahydrofuran (THF)

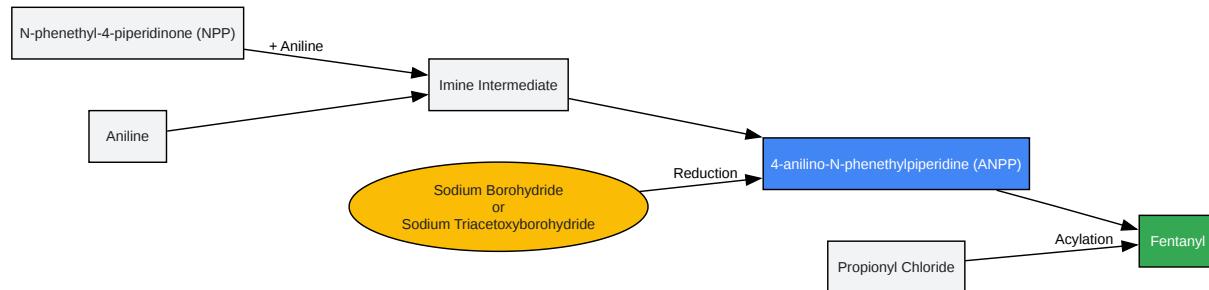
Procedure:

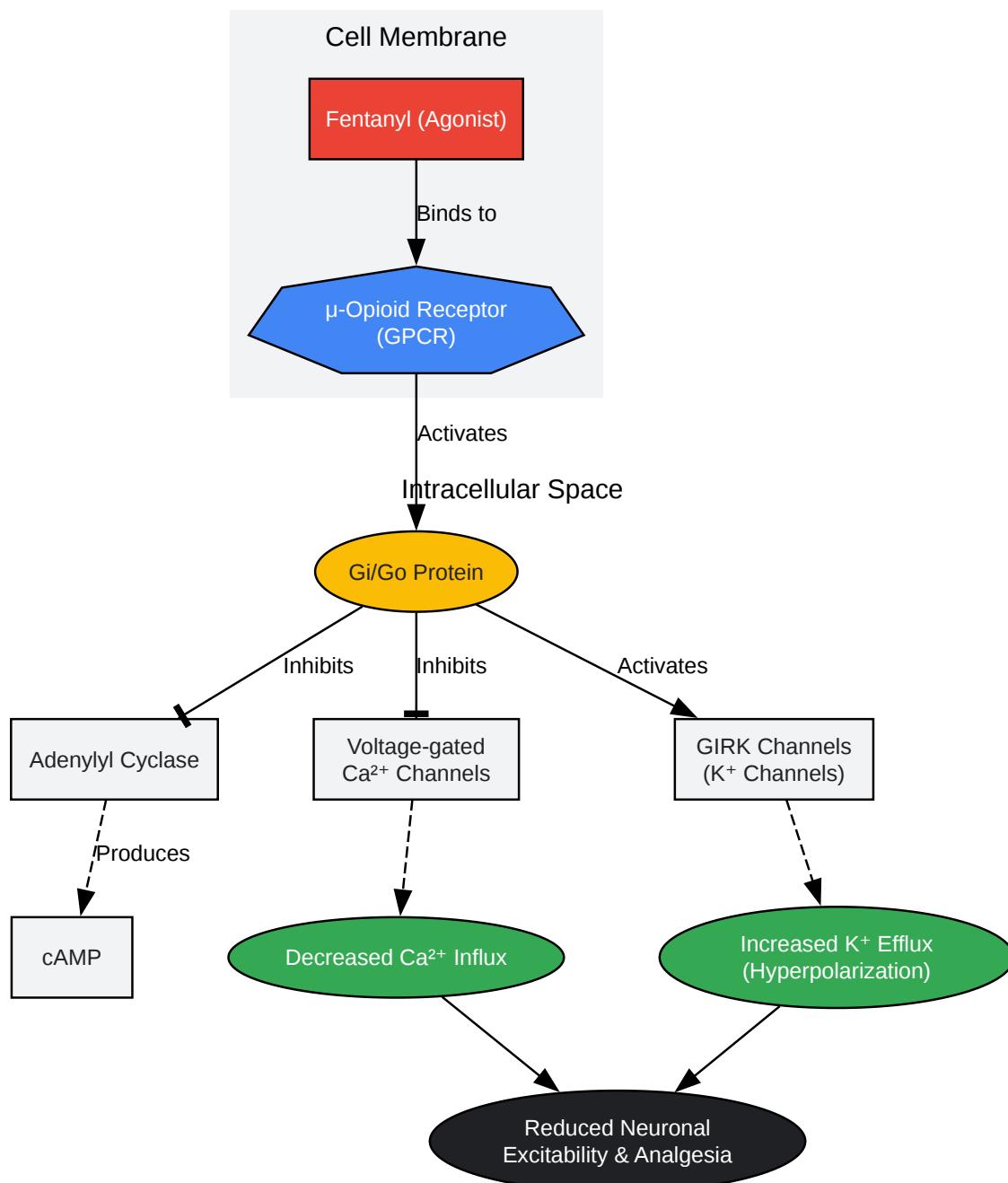
- Imine Formation:
 - Dissolve 10 mmol of N-phenethyl-4-piperidinone (NPP) in a minimal volume of aniline (approximately 5-6 ml).[10]
 - Add 1 gram of 4A Molecular Sieves.[10]

- Gently stir the mixture with a magnetic stirrer for about 24 hours at room temperature. The molecular sieves should not be pulverized by vigorous stirring.[10]
- Reduction to ANPP:
 - Filter the reaction mixture to remove the molecular sieves. Rinse the sieves with two 2 ml portions of THF and combine the filtrate and washings in a 50 ml flask.[10]
 - Add 20 ml of dry methanol to the filtrate and stir the mixture.[10]
 - Slowly add approximately 1-1.5 grams of sodium borohydride in small portions at room temperature.[10]
 - Stir the mixture for about 2 hours.[10]
 - Alternative reduction using sodium triacetoxyborohydride: Dissolve aniline (88.5 mmol) in methylene chloride (240 mL) in a 500 mL round-bottom flask and place it in an ice bath. Add acetic acid (88.5 mmol) dropwise. Add a solution of N-phenethyl-4-piperidinone (18.0 g, 88.5 mmol) in methylene chloride (60 mL). Carefully and slowly add sodium triacetoxyborohydride (28.1 g, 132.8 mmol) in small portions. Stir the reaction mixture at ambient temperature for 14 hours.[11]
- Work-up and Purification:
 - Pour the reaction mixture into 80 ml of water with stirring.[10]
 - Add concentrated HCl dropwise until the pH is below 1.5 to precipitate the ANPP hydrochloride.[10]
 - Filter the solid precipitate and wash it with a small amount of saturated NaCl solution.[10]
 - To isolate the free base, dissolve the solid ANPP hydrochloride in about 60 ml of water and add 2N NaOH until the pH reaches 12.5.[10]
 - Extract the aqueous layer with three 15 ml portions of methylene chloride.[10]
 - Wash the combined organic phase with 5 ml of water and then evaporate the solvent under vacuum to yield the purified 4-anilino-N-phenethylpiperidine (ANPP).[10]

Experimental Workflow: Fentanyl Synthesis

The following diagram illustrates the Siegfried synthesis route from N-phenethyl-4-piperidinone (NPP) to Fentanyl, highlighting the role of ANPP as a key intermediate.



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